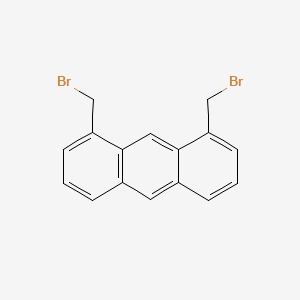

1,8-Bis(bromomethyl)anthracene

Description

Significance of Polycyclic Aromatic Hydrocarbons as Functional Building Blocks

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. fiveable.mewikipedia.org Their extended π-electron systems endow them with unique electronic, optical, and magnetic properties. rsc.org This has led to their extensive use as organic semiconductors in applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. rsc.org The inherent planarity of many PAHs facilitates π-π stacking, a crucial interaction for charge transport in electronic devices. nih.gov Furthermore, the ability to tune their properties through chemical modification makes PAHs highly versatile building blocks for the rational design of new functional materials. rsc.org

The Anthracene (B1667546) Core as a Versatile Scaffold in Molecular Design

The anthracene core, consisting of three linearly fused benzene (B151609) rings, is a particularly prominent scaffold in the design of advanced materials. nih.gov Its rigid and planar structure, combined with its characteristic blue fluorescence, makes it an ideal component for developing fluorescent sensors and probes. rroij.comrsc.org The electronic properties of anthracene can be readily modified by introducing various functional groups at different positions on the rings. acs.org This functionalization allows for the fine-tuning of its absorption and emission spectra, as well as its electron-donating or -accepting capabilities. rsc.org Recent advancements have focused on leveraging transition metal-catalyzed reactions to synthesize a diverse range of substituted anthracenes, further expanding their potential applications in organic electronics and photovoltaics. nih.govresearchgate.net

Positional Isomers of Bis(bromomethyl)anthracene: Unique Reactivity and Conformational Aspects

The reactivity and conformational properties of bis(bromomethyl)anthracene are highly dependent on the substitution pattern of the bromomethyl groups on the anthracene core. The most common isomers include 1,5-, 1,8-, 2,6-, and 9,10-bis(bromomethyl)anthracene (B13510).

The 9,10-isomer is a widely used precursor for various anthracene derivatives due to the high reactivity of the bromomethyl groups at the meso-positions. acs.orgmetu.edu.tr This isomer has been employed in the synthesis of molecular cages and polymers. rsc.orgrsc.org The 2,6-isomer offers a more linear and extended geometry, making it suitable for creating novel polymers and nanocomposites.

In contrast, the 1,8-disubstituted isomer, 1,8-bis(bromomethyl)anthracene, possesses a unique "pincer-like" geometry. This specific arrangement of the reactive bromomethyl groups makes it a crucial building block for constructing macrocycles and chemosensors where a pre-organized binding pocket is required. researchgate.netchinesechemsoc.org The proximity of the two functional groups in the 1,8-positions allows for the formation of a rigid binding cavity, which can selectively interact with specific ions or molecules. researchgate.net This distinct conformational aspect sets it apart from other isomers and opens up specific avenues for its application in supramolecular chemistry.

Table 1: Comparison of Bis(bromomethyl)anthracene Isomers

| Isomer | Key Structural Feature | Primary Application Focus | Reference |

|---|---|---|---|

| This compound | "Pincer-like" geometry with peri-substitution | Supramolecular chemistry, chemosensors, macrocycles | researchgate.net |

| 9,10-Bis(bromomethyl)anthracene | Reactive groups at the central meso-positions | Molecular cages, polymers, organometallic complexes | acs.orgrsc.org |

| 1,5-Bis(bromomethyl)anthracene | Symmetric substitution on outer rings | Supramolecular assemblies with altered geometry | thieme-connect.com |

| 2,6-Bis(bromomethyl)anthracene | Linear and extended geometry | Polymers and nanocomposites |

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of complex molecular architectures. A significant area of investigation is its use in the construction of fluorescent chemosensors. By reacting this compound with various ligands, such as azacrown ethers, researchers have developed sensors capable of detecting specific cations. researchgate.net These sensors often exhibit a "turn-on" fluorescence response upon binding to the target ion. researchgate.net

Another important research trajectory is the synthesis of macrocyclic compounds. The specific geometry of this compound makes it an ideal starting material for creating annulenes and other cyclophanes. For instance, it has been used in the Wittig reaction to synthesize dianthr uni-muenchen.deannulene. oup.com These macrocycles are of interest for their unique electronic and conformational properties.

More recently, this compound has been explored as a precursor for on-surface synthesis of conjugated polymers. These polymers, with potential applications in molecular-scale electronics, are formed by linking the anthracene units through various chemical bonds. The structure of the resulting polymer and its conductive properties can be controlled by the reaction conditions.

The synthesis of this compound itself is typically achieved through the bromination of 1,8-dimethylanthracene (B99188) or the conversion of 1,8-bis(hydroxymethyl)anthracene (B1253794). oup.comskemman.is

Table 2: Selected Research Applications of this compound

| Application Area | Specific Example | Outcome | Reference |

|---|---|---|---|

| Fluorescent Chemosensors | Synthesis of 1,8-bis(azacrown)anthracenes | Creation of sensors for alkyldiammonium ions | researchgate.net |

| Macrocycle Synthesis | Synthesis of Dianthr uni-muenchen.deannulene via Wittig reaction | Formation of a stable, fluorescent annulene | oup.com |

| Supramolecular Chemistry | Formation of bis(imidazolium) anthracene derivatives | Fluorescent probes for DNA | rroij.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

34824-21-0 |

|---|---|

Molecular Formula |

C16H12Br2 |

Molecular Weight |

364.07 g/mol |

IUPAC Name |

1,8-bis(bromomethyl)anthracene |

InChI |

InChI=1S/C16H12Br2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8H,9-10H2 |

InChI Key |

FYRRKQKEEQORAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=C(C=C2C(=C1)CBr)C(=CC=C3)CBr |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 1,8 Bis Bromomethyl Anthracene

Nucleophilic Substitution Reactions at the Benzylic Bromide Centers

The electron-rich anthracene (B1667546) scaffold and the stability of the resulting benzylic carbocation intermediates facilitate nucleophilic substitution reactions at the bromomethyl groups. This reactivity has been exploited to introduce a wide array of heteroatom-containing functionalities.

The reaction of 1,8-bis(bromomethyl)anthracene with nitrogen-based nucleophiles offers a direct route to functionalized anthracene derivatives. While specific examples with azacrown ethers are not extensively documented in the reviewed literature, the general reactivity pattern of benzylic halides suggests their feasibility in forming macrocyclic structures.

The reaction with amines, particularly secondary amines, has been demonstrated in analogous systems. For instance, the synthesis of 9,10-bis(benzimidazol-1-ylmethyl)anthracene has been achieved by reacting 9,10-bis(bromomethyl)anthracene (B13510) with benzimidazole (B57391) in the presence of potassium hydroxide. This reaction proceeds via a nucleophilic substitution mechanism where the imidazole (B134444) nitrogen displaces the bromide ions. A similar reaction with this compound would be expected to yield the corresponding 1,8-disubstituted product, providing a scaffold for constructing complex ligand systems.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 9,10-Bis(bromomethyl)anthracene | Benzimidazole | 9,10-Bis(benzimidazol-1-ylmethyl)anthracene | Nucleophilic Substitution |

This table is based on an analogous reaction and illustrates the expected product for this compound.

The synthesis of macrocycles containing oxygen and sulfur atoms linked to the 1,8-positions of anthracene can be achieved through nucleophilic substitution. The reaction of this compound with diols or dithiols under high-dilution conditions is a common strategy to favor intramolecular cyclization over polymerization.

While the direct synthesis of crown ethers from this compound is not prominently featured in the surveyed literature, the synthesis of 1,8-dioxyanthracene-based crown ethers has been accomplished starting from 1,8-dihydroxyanthracene. This suggests that the Williamson ether synthesis, a classic method for crown ether formation, could potentially be adapted for this compound by reacting it with polyethylene (B3416737) glycol derivatives.

More directly analogous are the reactions with sulfur nucleophiles. The synthesis of dithiananthracenophanes has been successfully achieved by reacting 9,10-bis(chloromethyl)anthracene (B83949) with various dithiols. This provides a strong precedent for the reaction of this compound with dithiols to form the corresponding 1,8-bridged dithiaanthracenophanes. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anions.

| Reactant 1 | Reactant 2 | Product |

| 9,10-Bis(chloromethyl)anthracene | 1,n-Alkanedithiol | Dithian+2anthracenophane |

This table showcases an analogous reaction, suggesting a similar outcome for this compound.

The synthesis of polyamine and azacrown ether derivatives incorporating the 1,8-anthracene moiety is a promising area for the development of novel ligands and sensors. The reaction of this compound with linear or cyclic polyamines can lead to the formation of macrocyclic structures with the anthracene unit serving as a rigid spacer.

For example, the reaction of this compound with a tetraamine (B13775644) like spermine (B22157) or a cyclic polyamine like cyclen, under appropriate conditions, would be expected to yield macrocyclic polyamine derivatives. These compounds are of interest due to their ability to coordinate metal ions and their potential applications in supramolecular chemistry. The synthesis of 1,8-anthraquinone functionalized aza-crown macrocycles has been reported, indicating the compatibility of the anthracene framework within such macrocyclic structures. Although the starting material in that report was not this compound, it highlights the potential for creating similar structures from this versatile precursor.

| Starting Material | Nucleophile | Potential Product Class |

| This compound | Linear Polyamine (e.g., Spermine) | Anthracene-based Acyclic Polyamine |

| This compound | Cyclic Polyamine (e.g., Cyclen) | Anthracene-bridged Azacrown Ether |

Carbon-Carbon Bond Formation via Coupling Reactions

Beyond nucleophilic substitution, the benzylic bromide functionalities of this compound are amenable to various carbon-carbon bond-forming reactions, enabling the extension of the anthracene π-system and the introduction of diverse organic moieties.

The Wittig reaction provides a powerful tool for the synthesis of alkenes and has been successfully applied to this compound to construct larger, conjugated systems. A notable example is the synthesis of a dianthr rsc.organnulene. In this synthesis, this compound is first converted to its corresponding bis(triphenylphosphonium) salt. Treatment of this salt with a strong base generates the bis-ylide, a key intermediate in the Wittig reaction. The subsequent reaction of this bis-ylide with 1,8-diformylanthracene leads to the formation of the rsc.organnulene, a molecule with an extended π-electron system. This intramolecular double Wittig reaction demonstrates the utility of this compound in the construction of complex, cyclic, and conjugated architectures.

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product |

| This compound | Triphenylphosphine | 1,8-Bis(triphenylphosphoniomethyl)anthracene | Dianthr rsc.organnulene |

| 1,8-Diformylanthracene |

Modern cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, offer efficient methods for the formation of carbon-carbon bonds. While specific applications of these reactions to this compound are not widely reported, the known reactivity of benzylic halides in these transformations suggests their applicability.

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a versatile method for forming aryl-aryl or aryl-alkyl bonds. The successful Suzuki-Miyaura coupling of 1,8-dichloroanthracene (B3240527) with arylboronic acids to yield 1,8-diarylanthracenes provides a strong indication that this compound could undergo similar transformations. The benzylic C-Br bonds are generally more reactive than aryl C-Cl bonds in such couplings.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is another powerful tool for extending π-conjugated systems. The reaction of benzylic bromides with terminal alkynes under Sonogashira conditions is known to proceed, suggesting that this compound could be used to synthesize 1,8-bis(alkynyl)anthracene derivatives. These products would be valuable precursors for the synthesis of more complex materials with interesting photophysical properties.

| Cross-Coupling Reaction | Coupling Partners | Potential Product |

| Suzuki-Miyaura | This compound + Arylboronic acid | 1,8-Bis(arylmethyl)anthracene |

| Sonogashira | This compound + Terminal alkyne | 1,8-Bis(propargyl)anthracene derivative |

Macrocyclization and Oligomerization Reactions

The unique geometry of this compound, where the reactive bromomethyl groups are positioned on the same side of the anthracene plane in a peri-relationship, makes it a compelling, albeit challenging, building block for macrocyclization and polymerization. The proximity of these groups can facilitate the formation of highly strained cyclic structures and polymers with specific architectures.

The synthesis of macrocycles incorporating the rigid and photoactive anthracene unit is of significant interest for applications in supramolecular chemistry, sensing, and materials science. The 1,8-disubstituted pattern enforces a distinct V-shaped or "pincer-like" geometry, leading to unique host-guest properties and molecular conformations compared to macrocycles derived from more linear isomers like 9,10-disubstituted anthracenes.

While direct macrocyclization reactions using this compound as the electrophilic partner are less documented than those involving its 9,10-isomer, the synthesis of macrocycles containing 1,8-anthracene units has been achieved through other methods, demonstrating their viability. For instance, novel anthracene-based macrocycles have been synthesized by linking 1,8-disubstituted anthracene units with para- and meta-phenylene spacers via Suzuki coupling reactions. thieme-connect.comresearchgate.net X-ray crystallographic analysis of these structures reveals that the geometry can be tuned by the linker; a meta-phenylene spacer results in a strained, V-shaped geometry where the anthracene units are slightly twisted out of plane. thieme-connect.comresearchgate.net

This inherent strain in macrocycles derived from 1,8-disubstituted anthracenes is a key feature. The dihedral angle between the anthracene plane and the linking phenyl rings can be significant, and the anthracene core itself may be forced to deviate from planarity. thieme-connect.com

Table 1: Structural Features of a Phenyl-Linked Macrocycle Incorporating 1,8-Anthracene Units

| Feature | Observation | Reference |

| Overall Geometry | V-shaped with meta-phenylene spacers | thieme-connect.com |

| Anthracene Planarity | Slightly twisted out of plane (dihedral angle ~4.48°) | thieme-connect.com |

| Inter-ring Dihedral Angle | Anthracene and phenyl rings twist with dihedral angles of 72.55° to 79.89° | researchgate.net |

| Intermolecular Packing | Sterically hindered groups prevent intermolecular π–π stacking | researchgate.net |

The general strategy for forming such macrocycles from bis(halomethyl)arenes involves high-dilution condensation reactions with dinucleophiles, such as dithiols or diamines, to favor intramolecular cyclization over intermolecular polymerization. This approach has been successfully used to create various anthracenophanes from the 9,10-isomer. For example, the reaction of 9,10-bis(chloromethyl)anthracene with various alkanedithiols has yielded a range of dithiananthracenophanes. Although specific examples employing this compound are not as prevalent, the underlying principles of macrocyclization would apply, likely yielding highly strained and structurally unique cyclophanes.

The synthesis of more complex three-dimensional host molecules, such as cryptands, using this compound is not extensively documented in the literature. This type of synthesis typically requires the reaction of a bis(electrophile) like this compound with a tripodal amine or other macrocyclic precursor. The geometric constraints of the 1,8-substitution pattern would present considerable synthetic challenges but could also lead to cryptands with novel cavity shapes and recognition properties.

The bifunctional nature of this compound makes it a potential monomer for the synthesis of anthracene-containing polymers via polycondensation reactions. The reactive benzylic bromide groups can undergo nucleophilic substitution with a variety of dinucleophiles (e.g., diols, diamines, dithiols) to form polyesters, polyamides, or polythioethers, respectively. The rigid and bulky anthracene unit would be incorporated into the polymer backbone, influencing the material's thermal, mechanical, and photophysical properties.

While controlled radical polymerization methods like ATRP are common for anthracene-containing polymers, these typically involve the polymerization of vinyl- or acrylate-functionalized anthracene monomers. There is limited specific literature on the controlled polymerization of this compound itself. However, analogous processes with other aromatic compounds suggest its potential. For instance, hyper-cross-linked polyphenanthrene and polypyrene microspheres have been synthesized through a Friedel–Crafts reaction involving the self-polymerization of bromomethylated aromatic precursors. acs.org This suggests that under appropriate catalytic conditions, this compound could potentially undergo self-condensation or polymerization to form novel polyaromatic structures.

The resulting polymer architecture would be significantly impacted by the monomer's geometry. The 1,8-substitution pattern would likely lead to a kinked or helical polymer chain, in contrast to the more linear polymers expected from 9,10- or 2,6-disubstituted monomers. This could prevent close packing and aggregation, potentially leading to materials with enhanced solubility and interesting solid-state fluorescence properties.

Other Specialized Functionalization Approaches

Beyond direct macrocyclization and polymerization, the bromomethyl groups of this compound serve as versatile handles for introducing a wide array of functionalities. These initial substitutions can create advanced intermediates that are then used in the construction of more complex molecular systems.

A prominent example of such a strategy involves the conversion of the bromomethyl groups into pyrrole-containing moieties. The resulting intermediate, 1,8-di(1H-pyrrol-2-yl)anthracene , is a key precursor for synthesizing expanded porphyrin analogues. This dipyrrolic anthracene derivative can be condensed with pentafluorobenzaldehyde (B1199891) under acid-catalyzed conditions to produce a unique anthracene-bridged rosarin, a type of expanded porphyrin. This multi-step approach transforms a simple anthracene derivative into a large, complex macrocyclic framework with distinct photophysical properties.

Another important functionalization strategy involves the conversion of the 1,8-substituents to create precursors for cross-coupling reactions. Although starting from the more readily available 1,8-dichloroanthracene, researchers have demonstrated that reduction followed by a modified Suzuki-Miyaura coupling reaction is an effective method for synthesizing a series of 1,8-diarylanthracene derivatives. beilstein-journals.orgfrontiersin.org This highlights a powerful approach for installing aryl groups at the 1,8-positions, which is a key step in building precursors for molecular wires, switches, and other advanced materials. This strategy could be adapted for derivatives originating from this compound after its conversion to other suitable coupling partners.

Applications of 1,8 Bis Bromomethyl Anthracene As a Molecular Building Block

Supramolecular Chemistry and Self-Assembly

The strategic placement of reactive functional groups on a rigid aromatic scaffold makes 1,8-Bis(bromomethyl)anthracene an appealing candidate for the construction of complex host molecules in supramolecular chemistry. The peri-substitution pattern pre-organizes the functional groups in a specific spatial arrangement, which can be exploited for the selective binding of guest molecules. While the use of anthracene (B1667546) derivatives in supramolecular chemistry is well-established, specific examples detailing the extensive use of this compound in the following areas are not widely documented in readily available literature. However, the principles of supramolecular design suggest its potential utility in these applications.

Design and Synthesis of Ditopic and Polytopic Receptors

Ditopic and polytopic receptors are molecules designed with multiple binding sites to simultaneously interact with different guests or with multiple points of a single larger guest. The structure of this compound provides a rigid platform upon which two recognition units can be installed in close proximity. This pre-organization is crucial for achieving cooperative binding, where the binding of one guest influences the binding of another.

For instance, the reaction of this compound with appropriate amine or thiol-containing recognition motifs could lead to the formation of ditopic receptors for anions or ion pairs. The anthracene unit would act as a rigid spacer, holding the binding sites at a defined distance. This fixed geometry is a key principle in the design of selective receptors. nih.govtum.de

Creation of Rigid Binding Pockets and Cavities for Molecular Recognition

The creation of well-defined binding pockets or cavities is a central theme in molecular recognition. The rigidity of the anthracene backbone in this compound is advantageous for constructing hosts with pre-formed cavities, minimizing the entropic penalty associated with guest binding. By reacting this compound with larger molecular fragments, it is possible to create clefts and pockets that are sterically and electronically complementary to target guest molecules.

While specific examples are scarce, one can envision the synthesis of "molecular tweezers" or clips where two binding arms, attached to the bromomethyl positions, can cooperatively bind a guest molecule within the cavity they form. The selectivity of such a host would be dictated by the size, shape, and chemical nature of the binding pocket.

Enclathration and Host-Guest Chemistry with Specific Analytes

Derivatives of 1,8-disubstituted anthracenes, such as those with bulky alcoholic groups, have been synthesized and their clathrate formation properties with various organic guests have been studied. rsc.org These studies have revealed that the substitution pattern on the anthracene core plays a crucial role in determining the host's ability to form inclusion complexes and its selectivity towards different guests. Although direct studies using this compound for enclathration are not prominent, its derivatives created through substitution of the bromine atoms could be designed to form specific host-guest complexes. nih.gov

Advanced Materials Science and Organic Electronics

The photophysical and electronic properties of the anthracene core make it a highly desirable component in the development of advanced organic materials. This compound serves as a versatile precursor for the synthesis of materials with applications in organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent sensors. The ability to introduce various functionalities via the reactive bromomethyl groups allows for the fine-tuning of the electronic and optical properties of the resulting materials.

Precursors for Organic Light-Emitting Diode (OLED) Components

Organic light-emitting diodes are a major application for anthracene derivatives due to their high fluorescence quantum yields and thermal stability. nih.govrsc.org Anthracene-based materials can function as emitters, hosts, or charge-transporting materials in OLED devices. The functionalization of the anthracene core at the 1 and 8 positions can influence the emission color, efficiency, and lifetime of the OLED.

This compound can be used as a starting material to synthesize more complex anthracene derivatives for OLED applications. For example, reaction with various aromatic amines or other chromophores can lead to the formation of blue, green, or even red-emitting materials. nih.gov The substituents introduced can also be designed to improve the charge injection and transport properties of the material, leading to more efficient devices.

Table 1: Examples of Anthracene Derivatives in OLEDs and their Performance

| Anthracene Derivative Type | Role in OLED | Emission Color | Reported Efficiency |

| Stilbene Derivative (BABCz) rsc.org | Emitting Material | Green | 2300 cd/m² brightness |

| CZm-AN-mPO tum.de | Fluorescent Emitter | Deep-Blue | 4.3% max. external efficiency |

| Bis(8-hydroxyquinoline) zinc with styryl group | Emitting Layer | Yellow | 1.24 cd/A current efficiency |

Note: This table provides examples of functionalized anthracene derivatives, illustrating the potential of materials derived from precursors like this compound.

Building Blocks for Organic Semiconductors and Fluorescent Materials

The rigid, planar structure of anthracene facilitates π-π stacking in the solid state, which is crucial for efficient charge transport in organic semiconductors. nih.gov By using this compound as a building block, it is possible to synthesize larger, more extended π-conjugated systems. These materials can be incorporated into organic field-effect transistors (OFETs) and other electronic devices.

Furthermore, the inherent fluorescence of the anthracene core can be modulated by the substituents attached to the 1 and 8 positions. This allows for the design of fluorescent materials with specific emission wavelengths and sensitivities to their environment. Such materials are valuable for applications in chemical sensing, bio-imaging, and as fluorescent probes. The development of novel anthracene-based fluorescent materials is an active area of research, with a focus on achieving high quantum yields and stability. tum.de

Incorporation of Anthracene Chromophores into Polymeric Systems

The integration of anthracene units into polymer chains is a well-established strategy for developing materials with tailored photophysical and electronic properties. Anthracene is a desirable component in luminescent conjugated polymers, particularly when a large singlet-triplet energy gap is sought. rsc.orgdiva-portal.org The extended π-system of the anthracene core, however, often leads to strong aggregation tendencies, which can have detrimental effects on the solid-state photophysics of these materials, such as aggregation-induced quenching of fluorescence. rsc.orgdiva-portal.org

While specific examples of polymers synthesized directly from this compound are not extensively documented in the literature, its structural features suggest its high potential as a monomer. The two bromomethyl groups can react with a variety of difunctional nucleophiles (e.g., diamines, dithiols, diols) to form condensation polymers. This would embed the 1,8-disubstituted anthracene moiety directly into the polymer backbone, influencing the polymer's conformation and photophysical behavior. For instance, its isomer, 9,10-bis(bromomethyl)anthracene (B13510), is utilized to incorporate anthracenylidene chromophores into polymers to study their photophysical properties. evitachem.com It is plausible that polymers derived from this compound would exhibit unique properties due to the specific geometry of the 1,8-substitution pattern, which would create a distinct steric and electronic environment within the polymer chain compared to other isomers.

Crystal Engineering: Impact of Intermolecular Interactions on Solid-State Architectures

The arrangement of molecules in the solid state is dictated by a subtle balance of intermolecular interactions, and understanding these interactions is the core of crystal engineering. For anthracene derivatives, π-stacking, van der Waals forces, and, where applicable, hydrogen bonding and halogen bonding are the primary forces governing their solid-state architecture. These interactions can significantly influence the material's bulk properties, including its fluorescence characteristics.

For this compound, one can anticipate the importance of Br···Br and C-H···Br interactions in directing the crystal packing, in addition to the ubiquitous π-π stacking of the anthracene cores. The interplay of these forces would determine the relative orientation of the anthracene moieties, which in turn would have a profound impact on the solid-state fluorescence properties of the material.

Development of Chemical Sensors and Probes

The inherent fluorescence of the anthracene nucleus makes it an excellent scaffold for the design of chemosensors. The principle often relies on the modulation of the anthracene's fluorescence emission in the presence of a specific analyte. This compound serves as a key precursor for synthesizing sophisticated sensor molecules.

Fluorescent Chemosensors for Cationic Species (e.g., Alkyldiammonium Ions, Metal Ions)

A notable application of this compound is in the synthesis of macrocyclic ditopic receptors for the fluorescent detection of cations. By reacting this compound with two equivalents of an azacrown ether, such as 1-aza-15-crown-5, researchers have developed 1,8-bis(azacrown)anthracene derivatives. parchem.com These molecules act as fluorescent chemosensors that exhibit a significant chelation-enhanced fluorescence (CHEF) effect upon binding with linear dicationic species like alkyldiammonium ions (+NH3(CH2)nNH3+). parchem.com

The design of these sensors places two azacrown ether binding sites at the 1 and 8 positions of the anthracene. This specific arrangement creates a pre-organized cavity that is suitable for encapsulating guest molecules of a complementary size and shape. The binding of a dicationic guest within this cavity leads to a pronounced increase in the fluorescence intensity of the anthracene unit. The magnitude of this fluorescence enhancement is dependent on the length of the alkyl chain connecting the two ammonium (B1175870) groups, with the propylenediammonium cation showing the maximum effect in one study. parchem.com These sensors also demonstrate different binding affinities for various metal ions compared to their 9-substituted anthracene analogues, highlighting the importance of the 1,8-substitution pattern. parchem.com

| Sensor Derivative | Target Analyte | Observed Effect |

| 1,8-Bis[(1-aza-15-crown-5)methyl]anthracene | Alkyldiammonium ions (+NH3(CH2)nNH3+) | Chelation-Enhanced Fluorescence (CHEF) |

| 1,8-Bis[(1-aza-15-crown-5)methyl]anthracene | Metal ions | Altered binding affinity vs. 9-substituted analogs |

Photoinduced Electron Transfer (PET) Sensors Based on Anthracene Scaffolds

The fluorescence quenching and enhancement in many anthracene-based sensors are governed by a process known as photoinduced electron transfer (PET). In a typical PET sensor, the fluorophore (anthracene) is covalently linked to a receptor unit that also possesses a non-bonding electron pair (e.g., a nitrogen atom in an amine or azacrown ether). In the absence of an analyte, photoexcitation of the anthracene can be followed by the transfer of an electron from the receptor's lone pair to the excited fluorophore, quenching the fluorescence.

The 1,8-bis(azacrown)anthracene derivatives are prime examples of PET sensors. parchem.com When a cationic guest binds to the azacrown ether receptors, the lone pair of electrons on the nitrogen atoms becomes engaged in the binding interaction. This lowers the energy of the lone pair, making the electron transfer to the excited anthracene energetically unfavorable. Consequently, the PET process is inhibited, and the fluorescence of the anthracene is "switched on" or enhanced. parchem.com This mechanism allows for the sensitive detection of the target cations.

Applications in Molecular Recognition Systems

The development of the aforementioned fluorescent chemosensors is a direct application of molecular recognition principles. The ability of the 1,8-bis(azacrown)anthracene sensors to selectively bind certain alkyldiammonium ions over others based on the length of the alkyl chain is a clear demonstration of size- and shape-selective molecular recognition. parchem.com The rigid anthracene spacer pre-organizes the two crown ether binding sites at a fixed distance, creating a specific recognition pocket. This lock-and-key type interaction is fundamental to achieving selectivity in molecular recognition systems. The successful design of these ditopic receptors underscores the utility of the 1,8-disubstituted anthracene scaffold in creating hosts for specific guest molecules.

Catalysis and Coordination Chemistry

The use of 1,8-disubstituted anthracenes as ligands in coordination chemistry and catalysis is an emerging area of interest. The 1,8-positions provide a unique geometric constraint for the coordinating groups, which can lead to novel reactivity and selectivity in metal complexes.

While direct applications of this compound in catalysis or coordination chemistry are not widely reported, the synthesis of related compounds highlights the potential of this structural motif. For instance, a novel potential tridentate ligand, 1,8-bis(dimethylamino)-9-bromoanthracene, has been synthesized. This compound can be lithiated and subsequently reacted with boron-containing electrophiles or can directly undergo palladation to form organometallic complexes. X-ray crystallographic analysis of a palladium complex of this ligand revealed a square planar palladium atom symmetrically coordinated by the two dimethylamino groups. This demonstrates that the 1,8-disubstituted anthracene framework can indeed serve as a scaffold for creating well-defined metal complexes.

Given the reactivity of the bromomethyl groups, this compound could be readily functionalized with various donor groups (e.g., phosphines, pyridines) to create a range of pincer-type or bidentate ligands. The resulting metal complexes could find applications in homogeneous catalysis, where the specific bite angle and steric environment imposed by the 1,8-anthracene backbone could influence the catalytic activity and selectivity. However, based on the available literature, this remains a largely unexplored area of research for this compound itself.

Ligand Design for Transition Metal Complexes (e.g., Palladium, Boron)

This compound serves as a crucial precursor in the synthesis of specialized ligands designed for complexation with transition metals and metalloids like palladium and boron. The rigid anthracene backbone, coupled with the reactive bromomethyl groups at the 1 and 8 positions, allows for the construction of pincer-type and chelating ligands where the coordinating atoms are held in a specific geometric arrangement. This pre-organization is vital for influencing the catalytic activity and stability of the resulting metal complexes.

The utility of the 1,8-disubstituted anthracene scaffold is exemplified by the synthesis of related tridentate ligands. For instance, 1,8-bis(dimethylamino)-9-bromoanthracene has been effectively used to create complexes with palladium. researchgate.net In this analogue, the dimethylamino groups at the 1 and 8 positions act as the chelating arms. Direct palladation of a related compound, 1,8-bis(dimethylamino)-9-bromoanthracene, with [Pd2(dba)3]·CHCl3 in tetrahydrofuran (B95107) (THF) resulted in a 9-palladated product. researchgate.net X-ray crystallographic analysis of this palladium complex revealed a square planar geometry around the palladium atom, where it is symmetrically coordinated by both dimethylamino groups. researchgate.net This demonstrates the capacity of the 1,8-disubstituted anthracene framework to form stable, well-defined metal complexes.

Similarly, this structural motif is effective in the design of ligands for boron. The lithiated derivative of 1,8-bis(dimethylamino)-9-bromoanthracene reacts with B-chloroborane derivatives to yield 9-boryl derivatives. researchgate.net In these boron adducts, the dimethylamino groups can coordinate to the boron center. Interestingly, the resulting 1,8-bis(dimethylamino)-9-borylanthracene derivatives exhibit unsymmetrical structures, with only one of the two dimethylamino groups coordinating to the central boron atom. researchgate.net This highlights the nuanced coordination chemistry that can be accessed using the 1,8-anthracene scaffold. Further research has explored the synthesis of other boron-containing anthracene derivatives, such as 1,8-bis(dimesitylboryl)anthracene, showcasing the versatility of this framework in creating bidentate Lewis acids. researchgate.net

While direct complexation using the bromomethyl groups of this compound is not typical, their high reactivity is exploited to introduce a variety of donor atoms (e.g., nitrogen, phosphorus, sulfur) through nucleophilic substitution reactions, thereby creating a diverse library of chelating ligands. The properties of the resulting metal complexes can be fine-tuned by modifying the nature of these donor atoms and any substituents on the anthracene core.

Role in Phase-Transfer Catalysis Conditions for Specific Syntheses

This compound is a valuable substrate in syntheses conducted under phase-transfer catalysis (PTC) conditions. PTC is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). operachem.com A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to another, enabling the reaction to proceed. operachem.com

The high reactivity of the benzylic bromide functional groups in this compound makes it an excellent electrophile for nucleophilic substitution reactions under PTC conditions. These conditions are often milder and more efficient than traditional homogeneous reaction conditions, and they can avoid the need for harsh solvents.

An analogous compound, 1,8-bis(bromomethyl)naphthalene, has been utilized in the synthesis of indan-based α-amino acid derivatives under solid-liquid phase-transfer catalysis conditions. sigmaaldrich.com This suggests that this compound could similarly be employed in reactions with a variety of nucleophiles. Under PTC conditions, a phase-transfer catalyst would facilitate the transfer of an anionic nucleophile from the solid or aqueous phase to the organic phase containing the this compound. This would be followed by a nucleophilic attack on the bromomethyl groups to yield the desired substituted product.

The general principle of using phase-transfer catalysis for haloalkylation reactions is well-established. For example, an improved procedure for the bromomethylation of aromatic hydrocarbons utilizes a phase-transfer catalyst with 1,3,5-trioxane (B122180) and a mixture of aqueous hydrobromic acid and glacial acetic acid to achieve high yields of bromomethylated products. sciencemadness.org While this describes the synthesis of such compounds, the reverse reaction—the substitution of the bromide—is where this compound would serve as the key reactant under PTC conditions.

Advanced Spectroscopic and Characterization Techniques Applied to 1,8 Bis Bromomethyl Anthracene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR for Structural Confirmation and Conformational Analysis

Proton NMR is instrumental in confirming the identity and purity of 1,8-bis(bromomethyl)anthracene derivatives. The spectrum is characterized by distinct signals corresponding to the methylene (B1212753) protons of the bromomethyl groups and the aromatic protons of the anthracene (B1667546) core.

Furthermore, NMR spectroscopy is a powerful tool for conformational analysis. auremn.org.br For molecules like 1,8-disubstituted anthracenes, rotation around the single bonds connecting the substituents to the aromatic ring can lead to different stable conformers. Variable-temperature NMR studies can provide information on the energy barriers between these conformers and their relative populations in solution. lew.ro

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| Unsubstituted Anthracene | H-1, H-4, H-5, H-8 | ~8.0 | CDCl₃ |

| H-2, H-3, H-6, H-7 | ~7.45 | ||

| 9,10-Bis(chloromethyl)anthracene (B83949) | -CH₂Cl | 5.61 | CDCl₃ |

| Aromatic H | 7.70-8.45 |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. In a typical proton-decoupled ¹³C NMR spectrum of a this compound derivative, distinct signals are observed for the methylene carbons and the aromatic carbons.

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 9,10-Bis(chloromethyl)anthracene | -CH₂Cl | 41.2 | CDCl₃ |

| Aromatic C | 125.4 | ||

| Aromatic C | 127.9 | ||

| Aromatic C (quaternary) | 129.5 |

Note: Data for the related compound 9,10-bis(chloromethyl)anthracene is shown to illustrate typical chemical shift ranges. beilstein-journals.org

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a powerful method used to determine the elemental composition of a molecule with high precision. measurlabs.comazolifesciences.com This technique can measure the mass of a molecule to within a few parts per million (ppm), which is accurate enough to distinguish between compounds that have the same nominal mass but different elemental formulas. nih.govresearchgate.net

For this compound (C₁₆H₁₂Br₂), HRMS is used to validate its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of two bromine atoms results in a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which serves as an additional confirmation of the structure. This precise mass measurement is crucial for unequivocally confirming the identity of the target compound and distinguishing it from potential impurities. thermofisher.com

| Molecular Formula | Isotopes | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₆H₁₂⁷⁹Br₂ | Bromine-79 only | 361.9305 |

| C₁₆H₁₂⁷⁹Br⁸¹Br | One Bromine-79, one Bromine-81 | 363.9285 |

| C₁₆H₁₂⁸¹Br₂ | Bromine-81 only | 365.9264 |

Optical Spectroscopy for Electronic Structure and Photophysical Phenomena

Optical spectroscopy techniques, such as UV-Visible absorption, are used to probe the electronic properties of molecules and understand their interaction with light.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The anthracene core possesses a conjugated π-system that gives rise to characteristic absorption bands in the ultraviolet region. mdpi.comnih.gov The spectrum of anthracene derivatives typically exhibits a series of sharp, well-defined peaks between 300 and 400 nm, which are attributed to π→π* transitions. libretexts.org

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substitution pattern on the anthracene ring. nih.gov The introduction of bromomethyl groups at the 1 and 8 positions can cause a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) and alter the fine vibrational structure of the spectrum compared to unsubstituted anthracene. These spectral changes provide insight into how the substituents modify the electronic structure and energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net

| Compound | λmax (nm) | Solvent | Transition |

|---|---|---|---|

| Anthracene | ~374 | Hexane (B92381) | π→π* (¹Lₐ band) |

| ~356 | |||

| ~339 |

Note: Data for unsubstituted anthracene is provided as a reference for the characteristic absorption of the core chromophore. libretexts.orgnih.gov

Fluorescence Spectroscopy: Emission Spectra, Quenching Studies, Chelation-Enhanced Fluorescence (CHEF) Effects

Fluorescence spectroscopy is a pivotal technique for characterizing the photophysical properties of this compound derivatives. The intrinsic fluorescence of the anthracene core is highly sensitive to its chemical environment and substitution, making it a versatile scaffold for developing fluorescent probes and materials.

Emission Spectra Derivatives based on the anthracene core typically exhibit strong fluorescence in the visible region of the electromagnetic spectrum. The emission spectrum is characterized by a vibronic structure, which is a hallmark of polycyclic aromatic hydrocarbons. chalcogen.ro The position of the maximum emission wavelength (λ_em) and the quantum yield (Φ_f) are significantly influenced by the nature of the substituents attached to the anthracene moiety and the polarity of the solvent. For instance, the introduction of electron-donating groups can lead to a red-shift (bathochromic shift) in the emission spectrum due to an increase in the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups can cause a blue-shift (hypsochromic shift).

Quenching Studies Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For anthracene derivatives, this can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent ground-state complex (static quenching), and energy transfer. chalcogen.ro Quenching studies are often performed by titrating a solution of the fluorescent anthracene derivative with a quencher and monitoring the decrease in fluorescence intensity.

The efficiency of quenching is often analyzed using the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[Q]

where I₀ is the initial fluorescence intensity, I is the intensity in the presence of the quencher [Q], and Kₛᵥ is the Stern-Volmer quenching constant. A linear Stern-Volmer plot, where I₀/I is plotted against [Q], typically indicates a single quenching mechanism (either purely dynamic or purely static). However, upward curvature in the plot suggests the presence of both static and dynamic quenching processes occurring simultaneously. chalcogen.roresearchgate.net Nitroaromatic compounds are known to be effective quenchers of anthracene fluorescence. chalcogen.roresearchgate.net

| Solvent | Kₛᵥ (M⁻¹) | Quenching Model |

| Dimethylformamide (DMF) | 1409.8 | Static (Perrin's model) |

| Dimethyl sulfoxide (B87167) (DMSO) | 1301.4 | Static (Perrin's model) |

| Chloroform (B151607) | 766.5 | Static (Perrin's model) |

| Methanol (B129727) | 1325.8 | Static (Perrin's model) |

| Ethanol | 1144.6 | Static (Perrin's model) |

| 1-Propanol | 1163.5 | Sphere of Action |

| 1-Butanol | 1268.7 | Sphere of Action |

Chelation-Enhanced Fluorescence (CHEF) Effects Chelation-Enhanced Fluorescence (CHEF) is a phenomenon where the fluorescence intensity of a molecule containing a fluorophore and a chelating unit is significantly increased upon binding to a metal ion. rsc.org Derivatives of this compound can be functionalized with chelating ligands to create fluorescent sensors for specific metal ions.

In a typical CHEF sensor, the fluorescence of the anthracene core is initially quenched in the free ligand state. This quenching often occurs via a photoinduced electron transfer (PET) process, where a lone pair of electrons on the chelating group transfers to the excited state of the fluorophore. Upon coordination with a metal ion, the lone pair of electrons becomes involved in the metal-ligand bond, which lowers the energy of the donor orbital and inhibits the PET process. This "blocking" of the quenching pathway restores the intense fluorescence of the anthracene unit. rsc.org This mechanism allows for the design of "turn-on" fluorescent sensors, where the signal increases upon analyte binding, which is advantageous for detection. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM)

Fluorescence Lifetime Imaging Microscopy (FLIM) is an advanced imaging technique that provides spatial maps of the fluorescence lifetime of a fluorophore within a microscopic sample. nih.gov The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state and is an intrinsic property of a fluorophore. picoquant.com Unlike fluorescence intensity, the lifetime is generally independent of fluorophore concentration, excitation intensity, and photobleaching, making FLIM a robust quantitative imaging method. semi.ac.cn

For derivatives of this compound, FLIM can provide valuable information about the local microenvironment, such as pH, ion concentration, molecular binding, and the proximity of quenching species. illinois.edu The technique can be implemented in either the time domain (using pulsed lasers and time-correlated single-photon counting, TCSPC) or the frequency domain (using modulated light sources and detectors). nih.govpicoquant.com

Recent studies have utilized anthracene derivatives as FLIM-based nanothermometers in living cells. nih.gov In one such study, the temperature-sensitive equilibrium between different types of aggregates (T-shaped vs. π-π stacked) of an anthracene derivative led to changes in fluorescence lifetime. nih.gov A linear relationship between the fluorescence lifetime and temperature was established, allowing for the mapping of intracellular temperature with high spatial resolution. nih.gov This application highlights the potential of using functionalized anthracene derivatives in conjunction with FLIM for quantitative biological imaging.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in understanding the structure-property relationships of this compound and its derivatives at the molecular level.

Determination of Molecular Conformations and Crystal Packing

Single-crystal X-ray diffraction analysis provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For 1,8-disubstituted anthracenes, a key structural feature is the orientation of the substituents relative to the planar anthracene core. Steric hindrance between the peri-substituents at the 1 and 8 positions can cause distortions from ideal planarity.

Analysis of Intermolecular Interactions and Polymorphism

The crystal packing is stabilized by a network of non-covalent intermolecular interactions. For anthracene derivatives, these interactions are dominated by van der Waals forces and, more specifically, π-π stacking interactions between the aromatic cores of adjacent molecules. rsc.org The characteristic herringbone arrangement observed in crystalline anthracene is a common packing motif for rigid aromatic hydrocarbons. researchgate.net

In addition to π-π stacking, other weak interactions such as C-H···π interactions can play a significant role in directing the crystal packing. rsc.org When hydrogen-bond donor or acceptor groups are present, as in anthracene-1,8-dimethanol, hydrogen bonding becomes a dominant structure-directing force, often leading to the formation of infinite chains or other supramolecular architectures. nih.gov

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, can arise from different molecular conformations or packing arrangements. These different polymorphs can exhibit distinct physical properties, including fluorescence emission in the solid state. The formation of a particular polymorph can be influenced by subtle changes in crystallization conditions, and the interconversion between forms can sometimes be triggered by external stimuli like mechanical force. researchgate.net

Electrochemical Studies

Electrochemical methods are used to investigate the electron transfer properties and determine the energy levels of the frontier molecular orbitals (HOMO and LUMO) of this compound derivatives.

Cyclic Voltammetry for Redox Behavior of Derivatives

Cyclic voltammetry (CV) is the most commonly employed electrochemical technique for this purpose. In a CV experiment, the potential applied to a working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.

The voltammogram of an anthracene derivative typically shows one or more reduction waves (corresponding to the addition of electrons to the LUMO) and oxidation waves (corresponding to the removal of electrons from the HOMO). The potentials at which these redox events occur are characteristic of the molecule's electronic structure. For many anthracene derivatives, the first reduction is a quasi-reversible, one-electron process leading to the formation of an anion radical. lew.routexas.edu The stability of this radical species depends on the molecular structure and the solvent medium.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for the detection and characterization of chemical species that have one or more unpaired electrons, such as organic radicals. acs.orgresearchgate.net The technique is founded on the principle that an unpaired electron, possessing a spin magnetic moment, will align either parallel or anti-parallel to an external magnetic field, creating two distinct energy levels (Zeeman splitting). Transitions between these energy levels can be induced by absorbing microwave radiation of a specific frequency, resulting in an ESR spectrum.

In the context of this compound, ESR spectroscopy would be an indispensable tool for studying radical intermediates that could be generated from this precursor. Homolytic cleavage of the carbon-bromine (C-Br) bonds, induced by heat, light, or a chemical initiator, would generate a biradical species, the 1,8-anthracenedimethyl radical. The presence and electronic structure of this biradical could be unequivocally confirmed and characterized by ESR spectroscopy.

The primary information extracted from an ESR spectrum includes the g-factor, hyperfine coupling constants, and the signal's line shape and intensity.

g-Factor: This is a dimensionless quantity that is characteristic of the radical's electronic environment. Its value helps in identifying the type of radical (e.g., carbon-centered, oxygen-centered).

Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C) splits the ESR signal into multiple lines. The pattern and magnitude of this splitting provide a detailed map of the unpaired electron's delocalization (spin density) across the molecule. nih.gov For the 1,8-anthracenedimethyl radical, hyperfine coupling to the methylene protons and the protons on the anthracene core would provide critical insights into its structure and conformation.

Line Width and Shape: These parameters can offer information about the dynamics of the radical, such as its rotational motion and intermolecular interactions.

While direct experimental ESR studies on radicals derived specifically from this compound are not prominently reported in the literature, the principles of the technique are well-established through studies of other anthracene radicals and similar organic biradicals. beilstein-journals.orgljmu.ac.uk Such an analysis would be crucial for understanding the mechanisms of polymerization or other radical-mediated reactions involving this compound.

Below is a hypothetical data table summarizing the type of information that would be obtained from an ESR study of a radical derived from this compound.

| Parameter | Hypothetical Value/Observation | Information Gained |

| g-Factor | ~2.0025 | Characteristic of a carbon-centered radical. |

| Hyperfine Coupling (aH) | Methylene Protons: ~15-20 Gauss | Confirms the localization of the radical on the CH₂ groups. |

| Anthracene Protons: 0.5-5 Gauss | Maps the spin delocalization onto the aromatic core. | |

| Signal Multiplicity | Complex multiplet | Determined by the number and type of interacting protons. |

| Zero-Field Splitting (D, E) | D > 0, E ≈ 0 | For a triplet state biradical, indicates the magnetic dipole-dipole interaction between the two unpaired electrons. |

Surface-Sensitive Characterization Methods

The study of molecular behavior on surfaces is critical for applications in nanoelectronics, catalysis, and sensor technology. Surface-sensitive techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) provide real-space images of surfaces with atomic or molecular resolution, enabling the direct visualization of molecular arrangements and reactions.

Scanning Tunneling Microscopy (STM) for On-Surface Reaction Monitoring

Scanning Tunneling Microscopy (STM) is a premier tool for investigating on-surface synthesis, a bottom-up approach to creating novel covalent nanostructures. researchgate.net The technique operates by scanning a sharp conductive tip over a conductive substrate at a very small distance. By applying a bias voltage, electrons can tunnel between the tip and the surface, generating a current that is exquisitely sensitive to the tip-surface distance. This allows for the generation of a topographical image of the surface's electronic density of states, effectively imaging individual molecules. nih.gov

For a precursor like this compound, STM is ideally suited to monitor its on-surface reactions, which typically proceed through the following stages:

Deposition: The precursor molecules are sublimated onto a pristine, atomically flat surface, often a single crystal of gold (Au(111)) or silver (Ag(111)), under ultra-high vacuum (UHV) conditions. At low temperatures, STM can visualize the individual, intact molecules and their initial self-assembled patterns.

Activation: Upon gentle heating (annealing), the energy supplied to the molecules overcomes the activation barrier for C-Br bond cleavage. This debromination step releases the bromine atoms and leaves behind highly reactive anthracene-based radical intermediates on the surface.

Polymerization/Coupling: These surface-confined radicals can then diffuse and react with each other, forming new covalent bonds. STM can directly visualize the resulting structures, such as organometallic intermediates (if the surface metal is involved) or, more commonly, covalently bonded polymer chains. acs.org

This process has been extensively demonstrated for various brominated aromatic precursors. acs.orgresearchgate.net For instance, studies on other brominated anthracene derivatives show the formation of long polymer chains after annealing on a Au(111) surface, a process directly observed with STM. acs.org By analogy, this compound would be expected to undergo a similar dehalogenation and subsequent polymerization to form one-dimensional anthracene-based polymers. STM would be crucial for characterizing the length, conformation, and defects of these polymeric structures at each stage of the reaction.

| STM Experimental Parameter | Typical Value/Condition | Purpose |

| Substrate | Au(111), Ag(111), Cu(111) | Provides an atomically flat, conductive surface for deposition and reaction. |

| Deposition Method | Organic Molecular Beam Epitaxy (OMBE) | Allows for controlled sublimation of molecules onto the substrate in UHV. |

| Annealing Temperature | 100 - 300 °C | Provides thermal energy to activate C-Br bond cleavage and promote polymerization. |

| Tunneling Current | 10 - 100 pA | Setpoint for the STM feedback loop to maintain a constant tip-sample distance. |

| Bias Voltage | -1.5 V to +1.5 V | Determines which electronic states (occupied or unoccupied) of the sample are imaged. |

| Imaging Temperature | Low Temperature (e.g., 5 K, 77 K) | Minimizes thermal drift and molecular diffusion for high-resolution imaging. |

Atomic Force Microscopy (AFM) for Molecular Arrangements on Surfaces

Atomic Force Microscopy (AFM) is another powerful scanning probe technique that can image surfaces at the atomic and molecular scale. researchgate.net Unlike STM, AFM does not rely on a tunneling current and can therefore be used on both conductive and insulating surfaces. It operates by scanning a sharp tip attached to a flexible cantilever across the surface. Forces between the tip and the surface (such as van der Waals, electrostatic, or repulsive forces) cause the cantilever to deflect, and this deflection is measured to create a topographical image. In its non-contact mode (nc-AFM), it can achieve true atomic resolution of molecular structures. acs.org

In the study of this compound and its derivatives, AFM is particularly valuable for determining the precise arrangement of molecules in self-assembled monolayers and the exact chemical structure of on-surface reaction products. While STM images the electronic density of states, nc-AFM, especially with a CO-functionalized tip, can resolve the individual bonds within a molecule, providing unambiguous structural confirmation. acs.org

The self-assembly of anthracene derivatives on surfaces is governed by a delicate balance of intermolecular forces (π-π stacking, hydrogen bonding, van der Waals interactions) and molecule-substrate interactions. ljmu.ac.ukmdpi.com AFM can reveal how these forces dictate the formation of different ordered structures, or polymorphs, depending on surface coverage and annealing conditions. mdpi.com For example, studies on 9,10-bis(phenylethynyl)anthracene (B116448) derivatives have shown the formation of distinct rod-like aggregates whose morphology and dimensions were characterized in detail using AFM. ljmu.ac.uk Similarly, AFM would be employed to characterize the packing and orientation of this compound molecules on a surface, providing insights into the initial conditions for on-surface reactions.

| AFM Measurement Parameter | Typical Value/Condition | Information Provided |

| Mode of Operation | Non-Contact (nc-AFM) | Enables high-resolution imaging with minimal perturbation of the sample. |

| Tip Functionalization | CO-terminated tip | Enhances resolution to the level of individual chemical bonds. |

| Substrate | HOPG, Au(111), Ag(111) | The choice of substrate influences the molecular self-assembly. |

| Environment | Ultra-High Vacuum (UHV) | Ensures a clean and controlled environment. |

| Temperature | Low Temperature (e.g., 5 K) | Reduces thermal noise and stabilizes molecular structures for imaging. |

| Cantilever Oscillation Amplitude | 0.1 - 1 Å | Small amplitudes are used for high-resolution bond imaging. |

Computational and Theoretical Investigations of 1,8 Bis Bromomethyl Anthracene Systems

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. DFT provides a balance between accuracy and computational cost, making it a popular method for studying polycyclic aromatic hydrocarbons and their derivatives.

The electronic properties of 1,8-bis(bromomethyl)anthracene are fundamentally governed by the π-conjugated system of the anthracene (B1667546) core. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic behavior. The energy difference between these frontier molecular orbitals (the HOMO-LUMO gap) is a critical parameter that influences the molecule's reactivity and its absorption and emission characteristics.

For the parent anthracene molecule, the HOMO-LUMO gap is reported to be approximately 3.6 eV. researchgate.net The introduction of bromomethyl groups at the 1 and 8 positions is expected to modulate these electronic properties. The -CH2Br groups can exert electronic effects that perturb the energy levels of the HOMO and LUMO. While specific calculations for this compound are not widely reported, DFT studies on anthracene and its derivatives show that substituents can fine-tune the electronic structure. researchgate.net The sp3 hybridization of the bromomethyl groups, however, may limit their conjugation with the anthracene π-system, suggesting the core electronic properties might be comparable to pristine anthracene. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for Anthracene

| Molecular Orbital | Energy (eV) |

| LUMO | -1.19 |

| HOMO | -5.44 |

| HOMO-LUMO Gap | 4.25 |

| Data derived from theoretical calculations on the parent anthracene molecule and may vary with different computational methods and basis sets. |

DFT and time-dependent DFT (TD-DFT) methods are powerful tools for predicting the reactivity and spectroscopic properties of molecules. nih.gov By calculating the distribution of electron density and the energies of molecular orbitals, researchers can identify likely sites for electrophilic or nucleophilic attack. The presence of the bromine atoms, being electronegative, and the reactive C-Br bond in the bromomethyl groups, suggests these are key sites for chemical reactions.

Theoretical calculations can also predict various spectroscopic properties. For instance, vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.net Furthermore, TD-DFT calculations can simulate electronic absorption spectra (UV-Vis), providing insights into the energies and nature of electronic transitions. huji.ac.il For the parent anthracene, the S0 -> S1 transition is calculated to be intense, while the S0 -> S2 transition is much weaker. huji.ac.il Similar computational approaches for this compound would allow for a detailed understanding of its spectroscopic signatures. nih.govsigmaaldrich.com

Table 2: Calculated and Experimental Properties of Anthracene Electronic States

| State | Property | Calculated Value | Experimental Value (eV) |

| S1 | Energy (eV) | 4.29 | 3.43 |

| S2 | Energy (eV) | 4.91 | 3.41 |

| T1 | Energy (eV) | 1.65 | 1.85 |

| S0 -> S1 | Oscillator Strength | 0.23 | - |

| This table presents data for the parent anthracene molecule. huji.ac.il The values for this compound would be influenced by the substituents. |

Molecular Dynamics and Conformation Analysis

While the anthracene core is rigid, the bromomethyl substituents at the 1 and 8 positions introduce degrees of rotational freedom. Molecular dynamics (MD) simulations and other conformational analysis techniques can explore the molecule's flexibility and the relative stability of different spatial arrangements (conformers).

The rotation around the C(anthracene)-C(methylene) bonds in this compound gives rise to different conformers. These conformers can vary in the orientation of the bromomethyl groups relative to the anthracene plane. Quantum chemical calculations on the related 1,8-bis(phenylethynyl)anthracene have shown that different rotational isomers (rotamers) possess distinct energies, with specific conformers being more stable. nih.govrsc.org A similar computational investigation of this compound would involve mapping the potential energy surface as a function of the dihedral angles of the bromomethyl groups. This analysis would identify the lowest-energy conformers and the energy barriers to rotation between them, providing insight into the molecule's conformational landscape at different temperatures. researchgate.net

Modeling of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces. Computational modeling is crucial for understanding and predicting the crystal packing of organic molecules like this compound.

In the solid state, the packing of anthracene derivatives is often governed by π-π stacking interactions between the aromatic cores, as well as C-H···π interactions. researchgate.net For this compound, additional interactions involving the bromine atoms, such as halogen bonding (C-Br···Br or C-Br···π), could play a significant role in determining the crystal structure. Computational studies on the closely related 1,8-bis(hydroxymethyl)anthracene (B1253794) have revealed infinite zigzag chains of hydrogen bonds that dictate the packing. nih.gov Modeling of this compound would likely explore similar motifs, focusing on van der Waals forces and potential halogen bonds to predict the most stable crystal lattice. Such models can be validated by comparison with experimental X-ray diffraction data.

Simulation of Spectroscopic Responses and Sensing Mechanisms

Theoretical simulations are valuable for interpreting experimental spectroscopic data and for designing molecules with specific sensing capabilities.

By calculating how the electronic structure of this compound changes upon interaction with other molecules or ions, it is possible to simulate its response as a chemical sensor. For example, if the binding of an analyte to the bromomethyl groups or the anthracene core causes a change in the HOMO-LUMO gap, this would be reflected as a shift in the absorption or fluorescence spectrum. TD-DFT calculations can model these changes, predicting whether a chemosensor would exhibit a colorimetric or fluorometric response. researchgate.net The simulation of electronic transitions provides a fundamental understanding of the photophysical processes that could be exploited in sensing applications. researchgate.net

Emerging Research Frontiers and Future Prospects for 1,8 Bis Bromomethyl Anthracene Chemistry

Development of Novel Synthetic Pathways for Complex Anthracene (B1667546) Architectures

The rigid structure and reactive bromomethyl groups of 1,8-bis(bromomethyl)anthracene make it an ideal precursor for constructing sophisticated molecular structures. Researchers are actively developing novel synthetic pathways to create complex, shape-persistent architectures such as macrocycles, cages, and polymers. The 'peri' substitution pattern enforces a specific geometric constraint, enabling the synthesis of unique "pincer" or "cleft-like" structures.

These pathways often involve nucleophilic substitution reactions where the bromine atoms are displaced to form new carbon-carbon or carbon-heteroatom bonds. For instance, coupling reactions with diamines or dithiols can lead to the formation of anthracene-based macrocycles. rsc.org The synthesis of 1,8-diaryl anthracene derivatives has also been achieved through methods like modified Suzuki-Miyaura reactions starting from related anthracene precursors. frontiersin.org Such strategies are crucial for creating expanded π-conjugated systems and three-dimensional molecular hosts. The development of an anthracenyl-bridged rosarin, for example, highlights the utility of 1,8-disubstituted anthracene precursors in generating unique macrocyclic frameworks with specific conformations and photophysical properties. rsc.org

Exploration of Enhanced Functionalities in Advanced Organic Materials

The intrinsic photophysical properties of the anthracene core are central to its application in advanced organic materials. frontiersin.org Derivatives of this compound are being investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. The planarity of the anthracene unit facilitates π-π stacking, which is beneficial for charge transport in semiconductor applications. frontiersin.org

By chemically modifying the this compound backbone, researchers can fine-tune the material's electronic properties, such as its energy levels (HOMO/LUMO) and emission wavelengths. This functionalization allows for the creation of materials with enhanced stability, high carrier mobility, and efficient solid-state luminescence, which are critical for the performance of electronic devices.

Integration into Multi-Component Supramolecular Systems and Molecular Machines

Supramolecular chemistry relies on non-covalent interactions to assemble complex, functional systems. The unique geometry of 1,8-disubstituted anthracenes makes them excellent candidates for building blocks in host-guest systems and molecular machines. The pre-organized cleft created by the substituents at the 1 and 8 positions can be incorporated into larger macrocyclic or cage-like hosts designed to bind specific guest molecules.

The development of artificial molecular machines, which can perform tasks at the molecular level, is a rapidly growing field. Anthracene derivatives can function as photoswitches or moving parts within these machines. For example, the photodimerization of anthracene is a well-known reversible reaction that can be triggered by light, potentially driving mechanical motion in a molecular assembly. The integration of anthracene units into rotaxanes and catenanes, key components of molecular machinery, is an active area of research.

Advancements in Molecular Sensing and Recognition Technologies

The strong fluorescence of the anthracene moiety is highly sensitive to its local environment, making it an excellent signaling unit in fluorescent sensors. Derivatives of this compound can be used to construct sophisticated chemosensors for detecting ions and neutral molecules.

The general design principle involves linking the anthracene fluorophore to a receptor unit that selectively binds to a target analyte. This binding event perturbs the electronic properties of the anthracene core, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). For example, macrocycles built from anthracene units have been developed for the selective detection of nitroaromatic compounds, which are common explosives, through fluorescence quenching.

Role in Mechanically Stimulated Luminescence and Other Smart Materials

Mechanically stimulated luminescence (MSL), or mechanoluminescence, is a phenomenon where light is emitted from a material in response to mechanical stress such as grinding, shearing, or stretching. frontiersin.orgnih.gov This property is characteristic of certain "smart" materials that can transduce mechanical energy into light. While research in this area often involves various marine organisms exhibiting bioluminescence, frontiersin.orgnih.govdtic.milresearchgate.net the principles are being applied to synthetic organic molecules.

Several studies have shown that crystalline organic materials based on various aromatic cores can exhibit strong mechanoluminescence. The mechanical force disrupts the molecular packing in the crystal lattice, creating excited states that decay radiatively. The rigid, planar structure of the anthracene core is a promising platform for designing new mechanoluminescent materials. By creating derivatives of this compound with specific crystal packing motifs, it may be possible to develop highly sensitive and efficient mechanoluminescent materials for applications in stress sensing, damage detection, and anti-counterfeiting technologies.

Potential for Photocatalytic Applications and Energy Conversion Research

The ability of anthracene to absorb UV-visible light and participate in photoinduced electron transfer or energy transfer processes makes it a candidate for photocatalysis. In photoredox catalysis, a photocatalyst absorbs light to reach an excited state with altered redox potentials, enabling it to catalyze chemical reactions that are otherwise difficult to achieve.